(E)-2-Methyl-6-styrylpyridine (SIB 1893): Technical Profile & Synthesis Guide
(E)-2-Methyl-6-styrylpyridine (SIB 1893): Technical Profile & Synthesis Guide
Part 1: Executive Summary
The Dual-Action Modulator (E)-2-Methyl-6-styrylpyridine, commercially and scientifically known as SIB 1893 , represents a critical scaffold in neuropharmacology. While structurally simple—a pyridine ring bridging a methyl group and a styryl moiety—its pharmacological profile is complex and highly valuable.
It is widely recognized as a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) , with an IC50 of ~0.3 µM.[1] Uniquely, it also functions as a Positive Allosteric Modulator (PAM) for mGluR4 , making it a "dual-action" probe for investigating glutamatergic signaling in schizophrenia, addiction, and Fragile X syndrome.
This guide moves beyond basic data, providing a robust synthesis protocol, critical purification strategies for this low-melting solid, and a mechanistic breakdown of its activity.
Part 2: Chemical Architecture & Properties
Structural Identity
The molecule consists of a central pyridine ring substituted at the 2- and 6-positions. The trans (E) configuration of the styryl double bond is the thermodynamically stable and pharmacologically active isomer.
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IUPAC Name: (E)-2-Methyl-6-(2-phenylethenyl)pyridine
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Common Code: SIB 1893[2]
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CAS Number: 7370-21-0[1]
Physicochemical Data Table
| Property | Value | Context/Notes |
| Molecular Formula | C₁₄H₁₃N | |
| Molecular Weight | 195.26 g/mol | |
| Melting Point | 43.4 – 43.9 °C | Critical: Low MP makes it prone to oiling out; handle cold. |
| Appearance | Yellow Solid | Often crystalline needles or waxy solid. |
| Solubility | DMSO (18 mg/mL) | Insoluble in water; soluble in EtOH, DCM. |
| LogP | ~3.22 | Lipophilic; crosses Blood-Brain Barrier (BBB). |
| pKa | ~5.9 (Pyridine N) | Weak base; forms salts with HCl. |
Part 3: Synthesis & Experimental Protocols
The Challenge: Mono- vs. Di-Substitution
The synthesis involves the condensation of 2,6-lutidine (2,6-dimethylpyridine) with benzaldehyde. The primary challenge is selectivity . 2,6-Lutidine has two reactive methyl groups. Over-reaction leads to the 2,6-distyryl byproduct.
Control Strategy:
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Stoichiometry: Use a slight excess of 2,6-lutidine (1.2 - 1.5 eq) relative to benzaldehyde to statistically favor mono-substitution.
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Reagent: Acetic Anhydride (
) serves as both solvent and dehydrating agent, driving the equilibrium forward (Perkin-type conditions).
Detailed Synthesis Protocol
Note: Perform all steps in a fume hood. Pyridine derivatives are odorous and toxic.
Reagents:
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2,6-Lutidine (Reagent Grade, >99%)
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Benzaldehyde (Freshly distilled to remove benzoic acid)
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Acetic Anhydride[3]
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Glacial Acetic Acid (Optional co-solvent)
Step-by-Step Methodology:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine:
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2,6-Lutidine (12.8 g, 120 mmol)
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Benzaldehyde (10.6 g, 100 mmol)
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Acetic Anhydride (25 mL)
-
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Reflux: Heat the mixture to 140–150°C (oil bath temperature) under an inert atmosphere (
or Ar) for 12–16 hours .-
Checkpoint: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The product will fluoresce blue/violet under UV (365 nm).
-
-
Workup:
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Cool the reaction mixture to room temperature.
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Pour the dark reaction mixture onto crushed ice (~200 g) to hydrolyze excess acetic anhydride.
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Neutralize carefully with 20% NaOH or saturated
solution until pH ~9-10. Caution: Exothermic. -
Extract with Dichloromethane (DCM) (3 x 50 mL).
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Wash combined organics with Brine (1 x 50 mL), dry over anhydrous
, and concentrate under reduced pressure.
-
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Purification (The "Senior Scientist" Tip):
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Issue: The crude is a dark oil containing unreacted lutidine, the desired mono-product, and the di-styryl byproduct.
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Method: Do not attempt simple recrystallization first due to the low MP (43°C).
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Flash Column Chromatography:
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Stationary Phase: Silica Gel (230-400 mesh).
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Mobile Phase: Gradient elution starting with 5% EtOAc in Hexanes
20% EtOAc in Hexanes. -
Elution Order: Unreacted Benzaldehyde
SIB 1893 Distyryl byproduct.
-
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Final Polish: Recrystallize the chromatographed solid from cold Hexane/Ethanol (9:1) to obtain yellow needles.
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Reaction Mechanism (Graphviz)
Caption: Mechanistic pathway for the Perkin-type condensation of 2,6-lutidine and benzaldehyde mediated by acetic anhydride.
Part 4: Spectroscopic Characterization
To validate your synthesis, look for these signature signals.
Proton NMR ( NMR, 400 MHz, )
The definitive proof of the trans (E) isomer is the coupling constant of the vinyl protons.
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Vinyl Protons: Two doublets at
7.15 and 7.65 ppm with Hz .-
Note: A coupling constant of
Hz would indicate the unwanted cis (Z) isomer.
-
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Methyl Group: A sharp singlet at
2.60 ppm (3H). This confirms mono-substitution (one methyl remains). -
Aromatic Region: Multiplets between 7.2 – 7.7 ppm (8H total: 5 phenyl + 3 pyridine).
UV-Vis & Fluorescence[6]
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Absorption (
): ~305–310 nm (in MeOH). -
Fluorescence: Emission typically in the 400–450 nm (blue-violet) range.
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Application: This fluorescence allows SIB 1893 derivatives to be used as optical probes for amyloid plaques, although SIB 1893 itself is primarily a pharmacological tool.
Part 5: Functional Applications & Pharmacology
Mechanism of Action: mGluR5 Antagonism
SIB 1893 acts as a negative allosteric modulator (NAM) of the mGluR5 receptor. It binds to a transmembrane allosteric site, distinct from the glutamate binding site (Venus Flytrap domain).
Key Pharmacological Metrics:
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IC50: 0.3 µM (Human mGluR5).
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Selectivity: >100-fold selective for mGluR5 over mGluR1, mGluR2, and iGluRs.[1]
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Physiological Effect: Blocks glutamate-induced Calcium (
) mobilization.
Signaling Pathway Blockade (Graphviz)
Caption: SIB 1893 acts as a Negative Allosteric Modulator (NAM) on mGluR5, preventing the Gq-mediated signaling cascade that leads to Calcium release.
Part 6: References
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Varney, M. A., et al. (1999). "SIB-1757 and SIB-1893: Selective, Noncompetitive Antagonists of Metabotropic Glutamate Receptor Type 5."[4][5] Journal of Pharmacology and Experimental Therapeutics, 290(1), 170-181.
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Mathiesen, J. M., et al. (2003). "Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP." British Journal of Pharmacology, 138(6), 1026–1030.
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Sigma-Aldrich. "SIB 1893 Product Information & Safety Data Sheet."
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MedChemExpress. "(E/Z)-SIB-1893 Datasheet."
